molecular formula C11H14Cl2N2OS B5017671 N-(2,4-dichlorophenyl)-N'-(3-methoxypropyl)thiourea

N-(2,4-dichlorophenyl)-N'-(3-methoxypropyl)thiourea

Cat. No. B5017671
M. Wt: 293.2 g/mol
InChI Key: NLPUYKMALOOPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N'-(3-methoxypropyl)thiourea, commonly known as DCMU, is a herbicide that is widely used in agricultural practices. It was first synthesized in 1956 and has since been extensively studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

DCMU acts as an inhibitor of photosystem II in plants. It binds to the D1 protein of photosystem II and blocks the transfer of electrons from water to plastoquinone, thereby inhibiting the electron transport chain and photosynthesis. This leads to a decrease in the production of ATP and NADPH, which are essential for plant growth and development.
Biochemical and Physiological Effects:
DCMU has been shown to have numerous biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll and carotenoids, which are essential pigments for photosynthesis. It also disrupts the balance of reactive oxygen species in plants, leading to oxidative stress and damage to cellular components. DCMU has been shown to inhibit the growth and development of plants, leading to stunted growth and reduced crop yields.

Advantages and Limitations for Lab Experiments

DCMU is a widely used herbicide that is readily available and easy to use in laboratory experiments. It has a well-established mechanism of action and is a valuable tool for studying photosynthesis and the electron transport chain in plants. However, DCMU has some limitations in laboratory experiments. It is highly toxic and can be hazardous to handle, requiring careful handling and disposal. Additionally, DCMU can have non-specific effects on cellular processes, making it difficult to interpret experimental results.

Future Directions

There are numerous future directions for research on DCMU. One area of interest is the development of new herbicides and pesticides based on the structure of DCMU. Another area of interest is the investigation of the effects of DCMU on non-photosynthetic organisms, such as bacteria and fungi. Additionally, there is a need for further research on the biochemical and physiological effects of DCMU on plants, particularly in the context of environmental stress and climate change. Finally, there is a need for further investigation into the potential use of DCMU as a tool for crop improvement and agricultural sustainability.
Conclusion:
In conclusion, DCMU is a widely used herbicide that has numerous scientific research applications. It is a valuable tool for studying photosynthesis and the electron transport chain in plants and has been extensively studied for its mechanism of action and biochemical and physiological effects. While DCMU has some limitations in laboratory experiments, it remains an important tool for scientific research, and there are numerous future directions for research on this compound.

Synthesis Methods

DCMU can be synthesized through a two-step process. The first step involves the reaction between 2,4-dichlorophenyl isocyanate and 3-methoxypropylamine to form N-(2,4-dichlorophenyl)-N'-(3-methoxypropyl)urea. The second step involves the reaction of N-(2,4-dichlorophenyl)-N'-(3-methoxypropyl)urea with thiourea to form DCMU.

Scientific Research Applications

DCMU is widely used in scientific research to study photosynthesis and the electron transport chain in plants. It is also used to investigate the mechanism of action of various herbicides and pesticides. DCMU has been used in numerous studies to understand the role of photosystem II in photosynthesis and to investigate the effect of environmental stress on plant growth and development.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(3-methoxypropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2OS/c1-16-6-2-5-14-11(17)15-10-4-3-8(12)7-9(10)13/h3-4,7H,2,5-6H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPUYKMALOOPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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